molecular formula C22H17ClN6O B11231949 N~4~-(4-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231949
M. Wt: 416.9 g/mol
InChI Key: AMIUNPJTRMQNLA-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, a furan-2-ylmethyl group, and a phenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorophenyl and furan-2-ylmethyl groups are then introduced via substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Green synthesis methods, such as ultrasonic-assisted synthesis, have also been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-METHOXYPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N4-(4-BROMOPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Uniqueness

N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H17ClN6O/c23-15-8-10-16(11-9-15)26-20-19-14-25-29(17-5-2-1-3-6-17)21(19)28-22(27-20)24-13-18-7-4-12-30-18/h1-12,14H,13H2,(H2,24,26,27,28)

InChI Key

AMIUNPJTRMQNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)NCC5=CC=CO5

Origin of Product

United States

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